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Cat. No.: B133207 Get Quote

For Immediate Release

[CITY, STATE] – In the intricate landscape of synthetic chemistry and drug development, the

precise and unambiguous identification of molecular structures is paramount. The chemical

formula C6H4Br2FN represents a fascinating case study in the systematic naming conventions

established by the International Union of Pure and Applied Chemistry (IUPAC). This guide,

intended for researchers, scientists, and professionals in drug development, delves into the

structural isomerism of C6H4Br2FN and provides a comprehensive elucidation of their

corresponding IUPAC names.

The Challenge of Isomerism in Polysubstituted
Aromatics
A single molecular formula can represent multiple distinct compounds, known as isomers,

which possess the same atoms but differ in their spatial arrangement. For polysubstituted

benzene derivatives like C6H4Br2FN, the various possible positions of the bromine, fluorine,

and amino substituents on the benzene ring give rise to a number of structural isomers. Each

of these isomers exhibits unique physical, chemical, and biological properties, necessitating a

rigorous and systematic nomenclature to ensure clarity and reproducibility in scientific

communication.

The IUPAC system for naming organic compounds provides a set of logical rules to assign a

unique name to every distinct compound. For substituted benzene derivatives, the naming
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process is governed by the priority of the attached functional groups and the principle of

assigning the lowest possible locants to the substituents.

Foundational Principles of IUPAC Nomenclature for
Substituted Benzenes
The naming of polysubstituted benzene rings follows a systematic approach. When a

monosubstituted benzene has a common name that is accepted by IUPAC (e.g., toluene,

phenol, aniline), this common name is often used as the parent name for its derivatives.[1]

For the molecular formula C6H4Br2FN, the substituents are an amino group (-NH2), a fluorine

atom (-F), and two bromine atoms (-Br). According to IUPAC priority rules, the amino group has

higher priority for citation as a parent compound than the halogen substituents.[2] Therefore,

the parent name for the isomers of C6H4Br2FN will be aniline.

The carbon atom bearing the amino group is assigned the locant '1'. The remaining

substituents are then numbered to give them the lowest possible set of locants. The

substituents are listed alphabetically in the final name.

Systematic Identification and Nomenclature of
C6H4Br2FN Isomers
Based on the principles outlined above, we can systematically identify and name the possible

structural isomers of C6H4Br2FN where the substituents are on a benzene ring.

Isomers of Dibromo-fluoroaniline
The following table details the IUPAC names for the various isomers of dibromo-fluoroaniline.

The rationale for the numbering of the benzene ring is to provide the lowest possible locant set

for the substituents, with the amino group at position 1.
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IUPAC Name Substituent Positions

2,3-Dibromo-4-fluoroaniline -NH2 (1), -Br (2), -Br (3), -F (4)

2,3-Dibromo-5-fluoroaniline -NH2 (1), -Br (2), -Br (3), -F (5)

2,3-Dibromo-6-fluoroaniline -NH2 (1), -Br (2), -Br (3), -F (6)

2,4-Dibromo-3-fluoroaniline -NH2 (1), -Br (2), -F (3), -Br (4)

2,4-Dibromo-5-fluoroaniline -NH2 (1), -Br (2), -F (5), -Br (4)

2,4-Dibromo-6-fluoroaniline -NH2 (1), -Br (2), -F (6), -Br (4)

2,5-Dibromo-3-fluoroaniline -NH2 (1), -Br (2), -F (3), -Br (5)

2,5-Dibromo-4-fluoroaniline -NH2 (1), -Br (2), -F (4), -Br (5)

2,6-Dibromo-3-fluoroaniline -NH2 (1), -Br (2), -F (3), -Br (6)

2,6-Dibromo-4-fluoroaniline -NH2 (1), -Br (2), -F (4), -Br (6)

3,4-Dibromo-2-fluoroaniline -NH2 (1), -F (2), -Br (3), -Br (4)

3,4-Dibromo-5-fluoroaniline -NH2 (1), -F (5), -Br (3), -Br (4)

3,4-Dibromo-6-fluoroaniline -NH2 (1), -F (6), -Br (3), -Br (4)

3,5-Dibromo-2-fluoroaniline -NH2 (1), -F (2), -Br (3), -Br (5)

3,5-Dibromo-4-fluoroaniline -NH2 (1), -F (4), -Br (3), -Br (5)

Visualizing the Isomers: Structural Diagrams
To further aid in the unambiguous identification of these isomers, the following section provides

2D structural diagrams generated using the DOT language.

2,4-Dibromo-6-fluoroaniline
Caption: Structure of 2,4-dibromo-6-fluoroaniline

2,6-Dibromo-4-fluoroaniline
Caption: Structure of 2,6-dibromo-4-fluoroaniline
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3,5-Dibromo-4-fluoroaniline
Caption: Structure of 3,5-dibromo-4-fluoroaniline

Conclusion
The systematic application of IUPAC nomenclature is essential for the precise identification of

chemical compounds, particularly in the context of complex isomers such as those of

C6H4Br2FN. By recognizing the priority of the amino group to define the parent aniline

structure and applying the principle of lowest locants for the remaining bromo and fluoro

substituents, a unique and descriptive name can be assigned to each isomer. This guide

provides a foundational framework for researchers and professionals to confidently navigate

the nomenclature of polysubstituted aromatic compounds, thereby fostering clarity and

accuracy in scientific discourse and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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